molecular formula C9H8IN3S B13103618 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine CAS No. 913322-62-0

4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine

Cat. No.: B13103618
CAS No.: 913322-62-0
M. Wt: 317.15 g/mol
InChI Key: HOYXBBCWVHDVLZ-UHFFFAOYSA-N
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Description

4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine is a heterocyclic compound that features both a thiophene and a pyrimidine ring. The presence of iodine and methyl groups in its structure makes it a versatile compound in various chemical reactions and applications. This compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine typically involves the iodination of a thiophene derivative followed by the formation of the pyrimidine ring. One common method includes the use of 5-iodothiophene-2-carbaldehyde as a starting material, which undergoes a series of reactions including condensation with guanidine to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions to ensure high yield and purity. The subsequent steps involve standard organic synthesis techniques including purification by recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The iodine atom in the thiophene ring can undergo various substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially disrupting their normal function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or interference with DNA replication .

Comparison with Similar Compounds

  • 4-(5-Bromothiophen-2-YL)-6-methylpyrimidin-2-amine
  • 4-(5-Chlorothiophen-2-YL)-6-methylpyrimidin-2-amine
  • 4-(5-Fluorothiophen-2-YL)-6-methylpyrimidin-2-amine

Comparison: Compared to its bromine, chlorine, and fluorine analogs, 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine exhibits unique reactivity due to the larger atomic size and higher polarizability of iodine. This makes it more suitable for certain types of chemical reactions, such as halogen bonding and coupling reactions, providing distinct advantages in synthetic applications .

Properties

CAS No.

913322-62-0

Molecular Formula

C9H8IN3S

Molecular Weight

317.15 g/mol

IUPAC Name

4-(5-iodothiophen-2-yl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C9H8IN3S/c1-5-4-6(13-9(11)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13)

InChI Key

HOYXBBCWVHDVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=C(S2)I

Origin of Product

United States

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